2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide
Overview
Description
2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a methylphenyl group, a sulfonylamino group, and an oxolan-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the 3-chlorophenyl intermediate.
Formation of the Methylphenyl Intermediate: 4-methylbenzenesulfonyl chloride reacts with an amine to form the 4-methylphenylsulfonylamino intermediate.
Coupling Reaction: The 3-chlorophenyl intermediate and the 4-methylphenylsulfonylamino intermediate are coupled under appropriate conditions to form the desired compound.
Introduction of the Oxolan-2-ylmethyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonylamino group, converting it to the corresponding amine.
Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols, alcohols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Pharmaceutical Development: The compound may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide would depend on its specific application. For example, if the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved would depend on the nature of these interactions and the resulting biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide: This compound is unique due to the presence of the oxolan-2-ylmethyl group, which may impart specific properties.
2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide: Lacks the oxolan-2-ylmethyl group, which may result in different chemical and biological properties.
2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-methylacetamide: Contains a methyl group instead of the oxolan-2-ylmethyl group, potentially affecting its reactivity and applications.
Uniqueness
The presence of the oxolan-2-ylmethyl group in this compound may impart unique properties, such as increased solubility, stability, or specific interactions with biological targets. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-16-7-9-20(10-8-16)29(26,27)24(14-17-4-2-5-18(22)12-17)15-21(25)23-13-19-6-3-11-28-19/h2,4-5,7-10,12,19H,3,6,11,13-15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJZGYOZUIJVFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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